
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole, also known as CPB, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its wide range of biological activities. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to have low toxicity, making it a potentially safer alternative to other compounds with similar activities.
One limitation of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its limited solubility in water. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, particularly those involving cell culture.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. One area of interest is the development of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole and its potential for use in combination with other compounds for the treatment of cancer and inflammatory diseases. Finally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has shown promising antimicrobial activity, and further research is needed to explore its potential as a new class of antibiotics.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole involves the reaction between 4-chlorobenzyl chloride and pentylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with o-phenylenediamine to form 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. This synthesis method has been optimized to produce high yields of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole with good purity.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Molekularformel |
C19H21ClN2 |
|---|---|
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-2-pentylbenzimidazole |
InChI |
InChI=1S/C19H21ClN2/c1-2-3-4-9-19-21-17-7-5-6-8-18(17)22(19)14-15-10-12-16(20)13-11-15/h5-8,10-13H,2-4,9,14H2,1H3 |
InChI-Schlüssel |
HUFHKIFVHVVCRY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



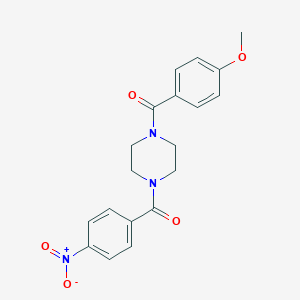
![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)
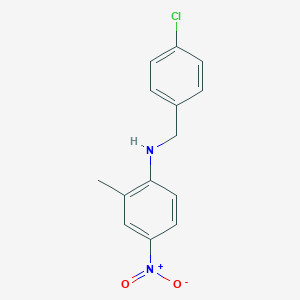
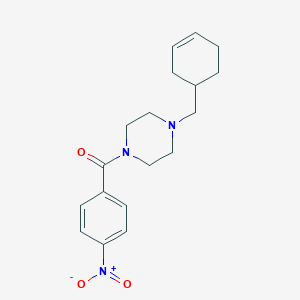
![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
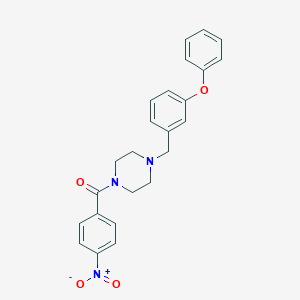

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
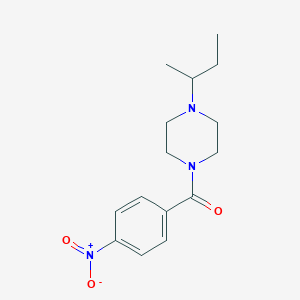
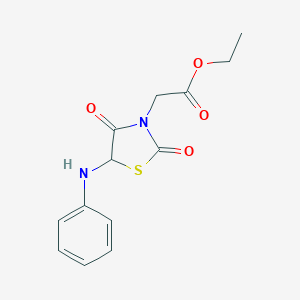
![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)
![4-{[2,4-Dioxo-5-(phenylamino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229531.png)
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)